

Physical and chemical properties of 5-Iodopyrimidine

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Compound of Interest

Compound Name: **5-Iodopyrimidine**

Cat. No.: **B189635**

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An In-depth Technical Guide to **5-Iodopyrimidine**

Introduction

5-Iodopyrimidine is an organoiodine heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its pyrimidine core is a fundamental component of nucleobases, and the presence of the iodine atom at the C5 position provides a reactive site for various chemical modifications, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.^{[1][2][3]} This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, experimental protocols, and applications of **5-Iodopyrimidine** for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

5-Iodopyrimidine is typically a solid at room temperature, ranging in color from white to brown. It is stable under recommended storage conditions, which include refrigeration and protection from light.^{[4][5]} It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.^{[6][7]}

Table 1: Physical Properties of 5-Iodopyrimidine

Property	Value	References
Molecular Formula	C ₄ H ₃ IN ₂	[4] [6] [8]
Molecular Weight	205.98 g/mol	[6] [8]
CAS Number	31462-58-5	[4] [6] [8]
Appearance	White to Pale-yellow to Yellow-brown to Brown Solid	
Boiling Point	231.6°C at 760 mmHg	[4] [8]
Density	2.102 g/cm ³	[4]
Flash Point	93.9°C	[4]
Refractive Index	1.641	[4]
Storage Conditions	4°C, protect from light, store in a dry, sealed place	[5] [8]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of **5-Iodopyrimidine** and its derivatives.

Table 2: Key Spectroscopic Data

Technique	Description	References
¹ H NMR	While specific spectra for 5-iodopyrimidine are not detailed in the provided results, analysis of related structures like 5-bromo-2-iodo-pyrimidine shows characteristic signals for the pyrimidine ring protons, typically observed as singlets in the aromatic region (e.g., δ 8.54 (s, 2H)).	[9]
¹³ C NMR	Predicted ¹³ C NMR data is available, and analysis of related iodinated pyrimidine derivatives shows signals corresponding to the carbon atoms of the pyrimidine ring. The C5 carbon bearing the iodine atom is significantly shifted.	[4][10]
Mass Spectrometry (MS)	Electron Impact Mass Spectrometry (EI-MS) of pyrimidine derivatives typically shows a strong molecular ion peak. Fragmentation patterns involve the successive loss of functional groups and decomposition of the pyrimidine ring.	[11]
Infrared (IR) Spectroscopy	The IR spectrum of related compounds like 5-Iodouracil shows characteristic peaks for N-H, C=O, and C=C bond stretching within the pyrimidine ring structure.	[12]

Experimental Protocols

Synthesis Protocol: Solvent-Free Iodination of Pyrimidines

A green and efficient method for the synthesis of 5-iodo pyrimidine derivatives involves mechanical grinding under solvent-free conditions.[\[10\]](#)[\[13\]](#) This method avoids the use of harsh acidic conditions or strong oxidizing agents.[\[10\]](#)

Objective: To synthesize **5-iodopyrimidine** derivatives from pyrimidine precursors via a solvent-free mechanochemical reaction.

Materials:

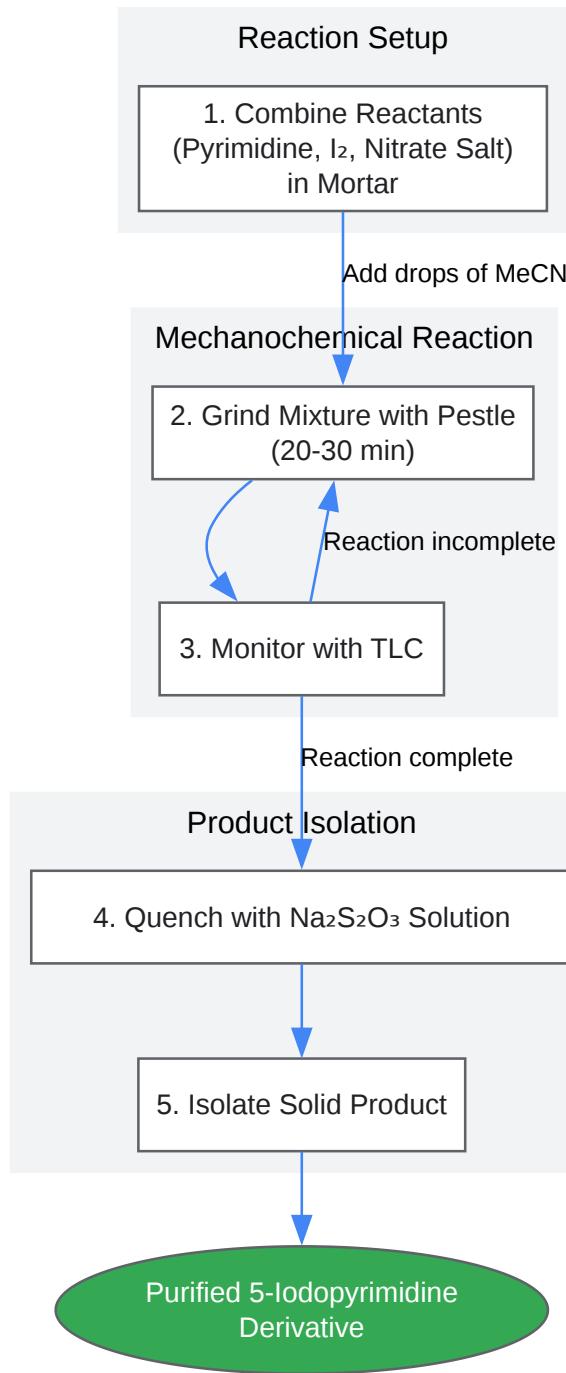
- Pyrimidine substrate (e.g., Uracil, Cytosine) (4.4 mmol)
- Molecular Iodine (I_2) (1.12 mmol)
- Nitrate Salt (e.g., $AgNO_3$, $NaNO_3$) (9 mmol)
- Acetonitrile (2–4 drops)
- Mortar and Pestle
- Saturated sodium thiosulfate solution
- Thin Layer Chromatography (TLC) apparatus

Methodology:

- Combine the pyrimidine substrate, solid iodine, and the chosen nitrate salt in a mortar.
- Add 2–4 drops of acetonitrile to the mixture.
- Grind the reaction mixture vigorously with a pestle. The reaction is often exothermic, indicated by a temperature increase.[\[10\]](#)

- Continue grinding for 20–30 minutes, during which the mixture may become a tacky, colored solid.[10]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, add a saturated solution of sodium thiosulfate (~5 mL) to quench any unreacted iodine.
- The remaining solid product is then separated, washed, and can be further purified if necessary.

Workflow for Solvent-Free Synthesis of 5-Iodopyrimidines

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A flowchart of the solvent-free synthesis protocol.

Analytical Protocol: General GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **5-Iodopyrimidine**.

Objective: To identify and characterize **5-Iodopyrimidine** using GC-MS.

Materials:

- **5-Iodopyrimidine** sample
- High-purity volatile solvent (e.g., methanol, ethyl acetate)
- GC-MS instrument with a non-polar capillary column (e.g., HP-5ms)
- Helium (carrier gas)

Methodology:

- Sample Preparation:
 - Dissolve a small, known quantity of the **5-Iodopyrimidine** sample in a suitable high-purity solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.
 - If quantitative analysis is required, add an appropriate internal standard.
- Instrumentation and Conditions:
 - Injector Temperature: 250°C
 - Injection Volume: 1 μ L
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

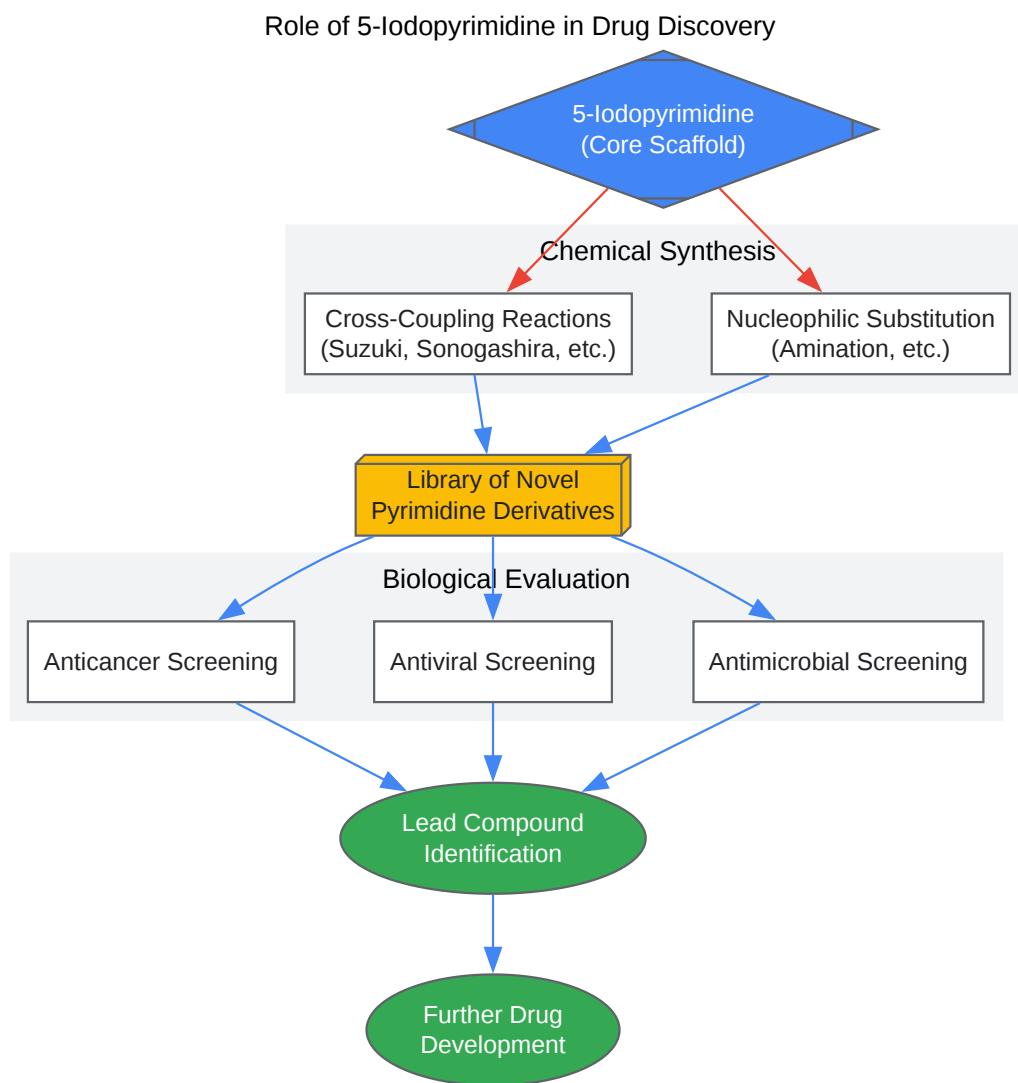
- Mass Range: Scan from m/z 40-400.
- Data Analysis:
 - Analyze the resulting chromatogram to determine the retention time of the compound.
 - Analyze the mass spectrum of the corresponding peak, identifying the molecular ion (M+) and characteristic fragment ions to confirm the structure of **5-Iodopyrimidine**.

Applications in Research and Drug Development

5-Iodopyrimidine is a versatile scaffold in drug discovery. The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of diverse functional groups and the creation of large libraries of novel compounds for biological screening.

Derivatives of **5-iodopyrimidine** have been investigated for a range of therapeutic applications:

- Antiviral Agents: 5-Iodo-substituted nucleoside analogs, such as 1-(2-deoxy-4-thio-beta-D-ribofuranosyl)-5-iodouracil (4'-thioIDU), have shown potent activity against orthopoxviruses like vaccinia and cowpox.[14] 5-Iodouracil itself is a known antimetabolite that can be incorporated into DNA.[12][15]
- Anticancer Agents: The pyrimidine skeleton is a core component of many anticancer drugs (e.g., 5-Fluorouracil).[2][3] The ability to functionalize the 5-position allows for the synthesis of novel derivatives aimed at targets like topoisomerase II or for creating DNA intercalating agents.[2]
- Antimicrobial Agents: Various **5-iodopyrimidine** analogs have been synthesized and evaluated for their antibacterial and antifungal activities.[16]



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Logical workflow from core scaffold to drug development.

Conclusion

5-Iodopyrimidine is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to pharmacologically active molecules. Its well-defined physical properties and the availability of efficient synthetic protocols make it an accessible and valuable tool for chemists and pharmacologists. The ability to leverage its structure to explore new chemical space ensures that **5-Iodopyrimidine** will continue to be a relevant building block in the ongoing search for novel therapeutics.

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